丹参酚 C

描述

Synthesis Analysis

The synthesis of compounds similar to Danshenol C, like the danshenspiroketallactones, involves advanced organic synthesis techniques. For instance, the generation of dithianyl and dioxolanyl radicals using photoredox catalysis represents a contemporary approach to achieving complex molecular structures through radical relay chemistry. This method facilitates remote C(sp3)-H functionalization, enabling rapid access to polyol and spiroketal segments crucial for constructing compounds like danshenspiroketallactones (Deng et al., 2019).

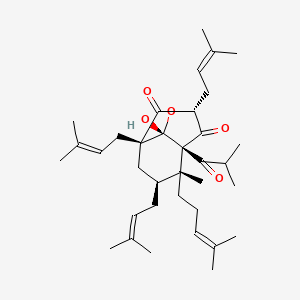

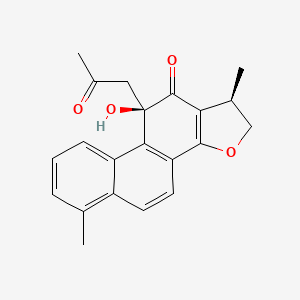

Molecular Structure Analysis

The molecular structure and stability of compounds related to Danshenol C are often investigated through experimental techniques and theoretical calculations, such as DFT. The conformational stability of these molecules is critical for their biological activity and chemical reactivity, underscoring the importance of detailed molecular structure analysis (Deng et al., 2019).

Chemical Reactions and Properties

Danshenol C and related compounds undergo various chemical reactions, including C-H bond functionalization and activation, which are fundamental to organic synthesis. These reactions are pivotal for the structural modification and functionalization of the core molecule, enabling the synthesis of derivatives with enhanced properties or biological activity. Techniques such as palladium-catalyzed C-H homocoupling and rhenium-catalyzed C-H activation have been employed to synthesize complex organic structures, demonstrating the versatility and potential of these reactions in synthetic chemistry (Takahashi et al., 2006).

Physical Properties Analysis

The physical properties of compounds like Danshenol C are crucial for their application and function. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and physicochemical characteristics of these molecules. Such analyses are essential for understanding the behavior of these compounds under various conditions and their suitability for different applications (Sidoryk et al., 2018).

Chemical Properties Analysis

The chemical properties of Danshenol C, including its reactivity and interaction with other molecules, are fundamental aspects of its study. The ability to undergo specific reactions, such as C-H bond activation and functionalization, highlights the compound's potential for further chemical manipulation and application in various fields. These properties are directly influenced by the compound's molecular structure, dictating its reactivity patterns and the types of chemical transformations it can participate in (Godula & Sames, 2006).

科学研究应用

逆转腹膜纤维化

丹参酚 C 是一种源自传统中药丹参的天然化合物,已被发现可以逆转腹膜纤维化 (PF)。对这种逆转背后的分子机制进行了广泛的研究 {svg_1} {svg_2}. 这项研究旨在揭示其药理作用的新见解,这可能彻底改变丹参在传统中药中的临床应用 {svg_3} {svg_4}.

调节分子通路

已发现this compound 在高糖腹膜透析液治疗的情况下可以调节关键的分子通路 {svg_5}. This compound 的这种治疗潜力正在进一步探索中 {svg_6}.

靶向疾病相关基因

使用 String 数据库和 Cytoscape3.7.2 软件构建 PPI 网络,研究了this compound 的活性成分靶点 {svg_7}. 这有助于确定this compound 治疗作用的关键靶点和分子通路 {svg_8}.

富集分析

已进行 GO 和 KEGG 通路富集分析,以提供宝贵的见解,了解this compound 在 PF 情况下功能意义和潜在生物学机制 {svg_9}.

对接研究

已进行对接研究,以调查核心活性成分与关键靶点之间的结合相互作用 {svg_10}. 这有助于了解this compound 如何与其靶点相互作用 {svg_11}.

体内和体外实验

已进行体内和体外实验,以证明this compound 可以改善 PF {svg_12} {svg_13}. 这些实验有助于验证this compound 逆转 PF 的潜在基因和分子机制 {svg_14} {svg_15}.

作用机制

Danshenol C is a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza . This article aims to elucidate the molecular mechanism underlying the action of Danshenol C.

Target of Action

The primary targets of Danshenol C include MAPK14, CASP3, MAPK8, and STAT3 . These targets are significant constituents among the gene targets investigated . They play crucial roles in various cellular processes, including inflammation and apoptosis .

Mode of Action

Danshenol C interacts with its targets, leading to significant changes in their activity. For instance, the mRNA expressions of MAPK8 (JNK1), MAPK14 (P38), and STAT3 were significantly decreased after Danshenol C treatment, while the mRNA expression of CASP3 was significantly increased .

Biochemical Pathways

Danshenol C modulates crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT signaling, and TNF signaling pathways . This regulation is mediated through the modulation of core targets such as STAT3, MAPK14, MAPK8, CASP3, and others .

Result of Action

The molecular and cellular effects of Danshenol C’s action are significant. Western blot showed that protein expressions of CASP3 and MAPK14 were significantly increased, while the expression of STAT3 and MAPK8 was decreased after Danshenol C treatment . These changes indicate that Danshenol C can regulate cellular responses to chemical stress and inflammatory stimuli .

Action Environment

It’s known that danshenol c exhibits the potential to regulate cellular responses in the context of high glucose peritoneal dialysate treatment .

安全和危害

属性

IUPAC Name |

(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-LAJNKCICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: From which plant sources can Danshenol C be isolated?

A2: Danshenol C has been isolated from two plant species: Salvia yunnanensis [] and Salvia przewalskii. [] This suggests that plants within the Salvia genus could be potential sources for this compound.

Q2: What is the structural characterization of Danshenol C?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Danshenol C, they do mention that its structure was elucidated using spectroscopic methods and chemical reactions. [, ] For detailed structural information, it would be necessary to refer to the full research articles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。